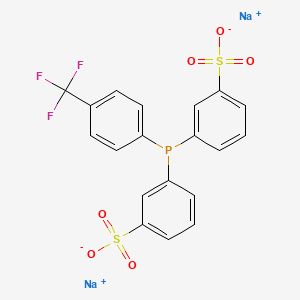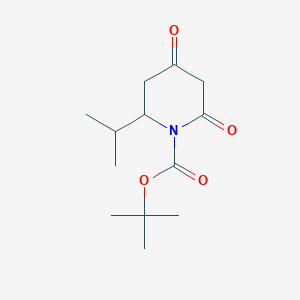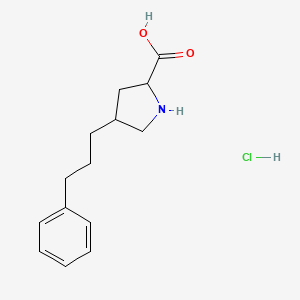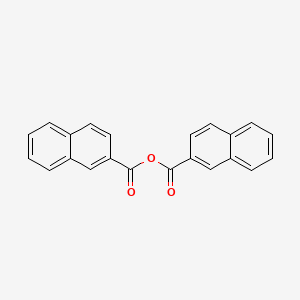
Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium: is a synthetic ligand known for its utility in various chemical reactions. It is often used in organic synthesis, particularly in hydrosilylation and hydrophobic reactions involving alkenes and vinyl acetate . The compound is characterized by its water solubility and stability, making it a valuable reagent in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium typically involves the reaction of 3-sulfonatophenyl and 4-trifluoromethylphenyl phosphine with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield. The compound is often obtained as a dihydrate, which is then purified to achieve a minimum purity of 97% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and purity. The compound is usually produced in batches and stored under specific conditions to maintain its stability and effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Strong nucleophiles like sodium hydride are typically employed.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium is used as a ligand in various catalytic processes. It is particularly effective in hydrosilylation reactions, where it facilitates the addition of silicon-hydrogen bonds to alkenes .
Biology and Medicine: Its ability to form stable complexes with metals makes it a valuable tool in medicinal chemistry .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing the reaction rate . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved.
Comparación Con Compuestos Similares
Triphenylphosphine: Another widely used ligand in organic synthesis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its use in catalytic processes.
Bis(diphenylphosphino)ethane: Commonly used in coordination chemistry.
Uniqueness: Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium is unique due to its water solubility and stability, which are not commonly found in other similar compounds. Its ability to form stable complexes with metals and its effectiveness in hydrosilylation reactions further distinguish it from other ligands .
Propiedades
Fórmula molecular |
C19H12F3Na2O6PS2 |
|---|---|
Peso molecular |
534.4 g/mol |
Nombre IUPAC |
disodium;3-[(3-sulfonatophenyl)-[4-(trifluoromethyl)phenyl]phosphanyl]benzenesulfonate |
InChI |
InChI=1S/C19H14F3O6PS2.2Na/c20-19(21,22)13-7-9-14(10-8-13)29(15-3-1-5-17(11-15)30(23,24)25)16-4-2-6-18(12-16)31(26,27)28;;/h1-12H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Clave InChI |
KPEQJSOLIWAFMM-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-3-[2-oxo-2-(piperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B12503372.png)

![1,2-Dimethyl-4-{4-[(4-methylphenyl)sulfonyl]phenoxy}benzene](/img/structure/B12503401.png)


![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503417.png)
![Ethyl 3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate](/img/structure/B12503427.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12503436.png)

![3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid](/img/structure/B12503445.png)

![{2-[4-(1,2-Diphenylbut-1-en-1-yl)phenoxy]ethyl}(methyl)amine](/img/structure/B12503450.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-methylbenzohydrazide](/img/structure/B12503451.png)

